5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione
Description
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione is a silicon-containing derivative of benzofuran-1,3-dione. Its structure features two benzofuran-dione moieties connected via a dimethylsilyl (-Si(CH₃)₂-) bridge.
Properties
IUPAC Name |
5-[(1,3-dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6Si/c1-25(2,9-3-5-11-13(7-9)17(21)23-15(11)19)10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIZKUJZSDNQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505388 | |
| Record name | 5,5'-(Dimethylsilanediyl)di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42297-18-7 | |
| Record name | 5,5'-(Dimethylsilanediyl)di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione typically involves the reaction of benzofuran derivatives with dimethylsilyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process . The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds related to benzofuran derivatives exhibit significant antioxidant properties. The presence of the dioxo-benzofuran moiety in this compound suggests potential applications in combating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals and reduce oxidative damage in cells, making them candidates for therapeutic agents in diseases associated with oxidative stress .
Anticancer Properties
The benzofuran structure has been linked to anticancer activity. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this one have shown effectiveness against several cancer cell lines in vitro . Further investigations are needed to evaluate its efficacy and safety in vivo.
Polymer Chemistry
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione has been explored in polymer chemistry for its potential as a monomer or additive in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability . Research has demonstrated that incorporating such compounds can improve the performance characteristics of polymers used in various industrial applications.
Photovoltaic Materials
The compound's electronic properties may also lend themselves to applications in organic photovoltaics (OPVs). The ability to modify its structure could lead to materials with improved light absorption and charge transport properties, crucial for enhancing the efficiency of solar cells .
Case Studies and Research Findings
Several studies have documented the applications of compounds related to 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione:
- Antioxidant Efficacy : A study published in the Journal of Polymer Science highlighted the antioxidant capabilities of similar benzofuran derivatives, indicating their potential for use in food preservation and pharmaceuticals .
- Polymer Development : Research conducted by Sava et al. detailed the synthesis of polymeric materials incorporating benzofuran units, showcasing enhanced mechanical properties and thermal resistance .
- Cancer Research : A recent investigation reported on the anticancer effects of related compounds against breast cancer cell lines, suggesting a pathway for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the provided evidence:
Key Observations:
Linker Impact on Thermal Stability :
- Fluorinated () and ethynyl () linkers confer superior thermal stability (>300°C) compared to phenyl or silyl groups. The dimethylsilyl group in the target compound may offer intermediate stability due to Si-O bond strength (~452 kJ/mol) .
- Sulfonyl-linked derivatives () exhibit lower thermal stability but higher chemical reactivity due to electron-withdrawing effects.
Solubility and Processability: Dimethylsilyl and meta-substituted phenyl derivatives () are hypothesized to improve solubility in non-polar solvents, aiding in polymer processing. Ethynyl-linked compounds () may suffer from rigidity-induced insolubility, limiting their application scope.
Applications: Fluorinated and phenoxy-linked compounds (Evidences 5, 10) dominate high-temperature applications (e.g., aerospace polymers). Sulfonyl derivatives () are niche materials for membranes, while silyl-containing analogs may find use in hybrid organic-inorganic composites.
Biological Activity
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione (CAS Number: 42297-18-7) is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 352.37 g/mol. The compound exhibits a melting point of 181-183 °C and a predicted boiling point of around 544.2 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂O₆Si |
| Molecular Weight | 352.37 g/mol |
| Melting Point | 181-183 °C |
| Boiling Point | 544.2 °C (predicted) |
| Density | 1.44 g/cm³ (predicted) |
Biological Activity Overview
Research into the biological activity of this compound indicates potential cytotoxic and antiproliferative effects, particularly against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity and Antiproliferative Activity
Recent studies have evaluated the cytotoxic effects of benzofuran derivatives, including those similar to 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione. In one study, the compound's antiproliferative activity was assessed using various cancer cell lines, where it demonstrated significant inhibition of cell growth.
Key Findings:
- IC₅₀ Values : The concentration required to inhibit cell growth by 50% (IC₅₀) was determined for several compounds related to this class, indicating that modifications in structure can lead to varying degrees of cytotoxicity.
- Selectivity : While some derivatives showed high cytotoxicity across all tested lines, others exhibited selective activity towards specific tumor cells, suggesting potential for targeted therapies .
Case Studies
Several case studies have highlighted the biological implications of this compound:
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of benzofuran derivatives, it was found that compounds with similar structures to 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione exhibited notable DNA damaging activity in human cancer cell lines. This suggests a mechanism where these compounds may induce apoptosis in cancer cells through oxidative stress and DNA damage pathways .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications at specific positions on the benzofuran ring could enhance cytotoxic effects. For instance, the presence of methoxy groups significantly increased antiproliferative activity compared to their hydroxyl counterparts .
Q & A
Basic: What synthetic methodologies are effective for preparing 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione?
Answer:
A common approach involves coupling dimethylsilyl groups to benzofuran-dione precursors via nucleophilic substitution or metal-catalyzed reactions. For example, analogous sulfonyl-substituted benzofurans (e.g., 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran) are synthesized by oxidizing thioether intermediates with 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate) . Adapting this method, the dimethylsilyl group could be introduced using silylation agents (e.g., chlorodimethylsilane) under inert conditions. Reaction progress should be monitored via TLC or HPLC, with final product crystallization from diisopropyl ether for structural confirmation .
Advanced: How can computational modeling predict the electronic effects of the dimethylsilyl substituent on the compound’s reactivity?
Answer:
Density functional theory (DFT) calculations can model the electron-withdrawing/donating effects of the dimethylsilyl group on the benzofuran-dione core. For structurally related compounds (e.g., 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one), planar benzofuran systems with dihedral angles >80° between substituents and the core are observed via X-ray crystallography . These structural parameters can be input into software like Gaussian or ORCA to simulate frontier molecular orbitals (FMOs), charge distribution, and potential nucleophilic/electrophilic sites. Comparative studies with sulfonyl or methyl analogs (e.g., 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran) can validate computational predictions against experimental reactivity data .
Basic: What analytical techniques are optimal for confirming the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran was resolved using Mo-Kα radiation (λ = 0.71073 Å), revealing planar benzofuran systems (mean deviation: 0.006 Å) and intermolecular π⋯π interactions (centroid separations: 3.6–3.8 Å) . Complement with FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹) and NMR (¹³C for quaternary carbons, ²⁹Si for silyl groups). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced: How does the dimethylsilyl group influence thermal stability compared to sulfonyl analogs?
Answer:
Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition temperatures. Sulfonyl-substituted benzofurans (e.g., 5-fluoro derivatives) show stability up to 375–376 K , while silyl groups may enhance thermal resistance due to stronger Si-O bonds. Differential scanning calorimetry (DSC) can detect phase transitions, and dynamic mechanical analysis (DMA) may reveal glass transition temperatures. Compare with sulfonyl analogs to assess substituent effects on degradation pathways (e.g., retro-Diels-Alder vs. Si-O cleavage) .
Advanced: What intermediates are implicated in the hydrolysis of the dimethylsilyl group under aqueous conditions?
Answer:
Hydrolysis likely proceeds via nucleophilic attack by water on the silicon atom, forming a pentacoordinate intermediate. For silyl ethers, this step is pH-dependent, with acidic or basic conditions accelerating Si-O cleavage. Monitor intermediates using LC-MS or in situ NMR. Compare with sulfonyl analogs, where hydrolysis typically forms sulfonic acids. Kinetic studies (e.g., Arrhenius plots) can determine activation energies, while DFT simulations elucidate transition states .
Basic: What precautions are critical when handling this compound in laboratory settings?
Answer:
Use inert atmosphere (N₂/Ar) for reactions involving moisture-sensitive silyl groups. Store at 253–273 K in sealed containers with desiccants. Personal protective equipment (PPE) includes nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions. Spill containment requires inert absorbents (e.g., vermiculite), and waste disposal must comply with hazardous chemical protocols .
Advanced: How can π⋯π stacking interactions of the benzofuran core be exploited in material science applications?
Answer:
The planar benzofuran system participates in π⋯π interactions (centroid separations: ~3.7 Å) and C–H⋯O hydrogen bonds, as seen in 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran . These interactions can stabilize supramolecular assemblies (e.g., metal-organic frameworks or organic semiconductors). Modify substituents (e.g., electron-withdrawing groups) to tune stacking distances and charge transport properties. Pair with UV-vis and cyclic voltammetry to assess electronic bandgaps and redox activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
